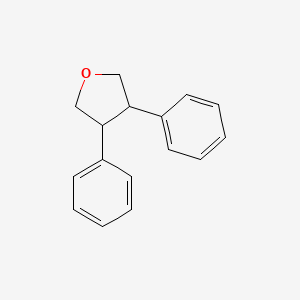
3,4-Diphenyltetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diphenyltetrahydrofuran is an aryltetrahydrofuran.
Scientific Research Applications
1. Chemical Synthesis and Catalyst Applications
3,4-Diphenyltetrahydrofuran has been studied for its potential in chemical synthesis. For instance, its reaction with catalytic mixtures, such as platinum compounds, has been explored for the synthesis of cyclic ethers like 2-methyl-4,4-diphenyltetrahydrofuran. These reactions demonstrate the compound's utility in facilitating diverse functional group tolerances and in the formation of complex bicyclic ethers (Qian, Han, & Widenhoefer, 2004).
2. Synthesis of Furoxan Derivatives
The compound has been utilized in the synthesis of diphenylfuroxan derivatives, starting from benzil through hydroamine addition and oxidative cyclization. The efficient production of these derivatives, with yields reaching up to 92.8%, highlights the compound's significance in organic synthesis and potential applications in various industrial processes (Li Chun-ying, 2010).
3. Development of Novel Organic Compounds
Research has also focused on developing new organic compounds using this compound. For example, studies on palladium-catalyzed cycloadditions involving this compound have led to the creation of spirotetrahydrofuran oxindoles, which are of interest due to their unique three-dimensional structures and potential applications in medicinal chemistry (Li et al., 2021).
4. Exploration in Mass Spectrometry
The compound's derivatives have been analyzed using mass spectrometry to understand their fragmentation patterns, particularly in the context of potential biological metabolites. Such studies contribute to a deeper understanding of the compound's stability and reactivity, which is crucial in pharmaceutical research and development (Stolić et al., 2016).
5. Application in Solvent Research
Finally, this compound's derivatives have been investigated in solvent research. For instance, studies on solvent usage in organic processes have highlighted the growing importance of tetrahydrofuran derivatives like 2-methyltetrahydrofuran, which are derived from biomass and have broad applications in organic chemistry (Ashcroft et al., 2015).
Properties
CAS No. |
93433-53-5 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
3,4-diphenyloxolane |
InChI |
InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
BQRJKBFGRQFFMF-UHFFFAOYSA-N |
SMILES |
C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
| 93433-53-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S,4R)-2-amino-5-carbamoyloxy-4-hydroxypentanoyl]amino]-2-[(3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1193996.png)
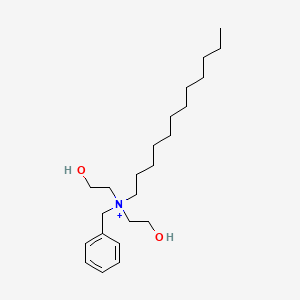
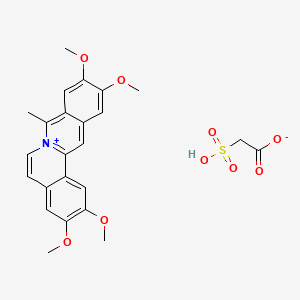

![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B1194003.png)
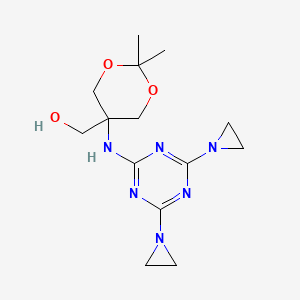
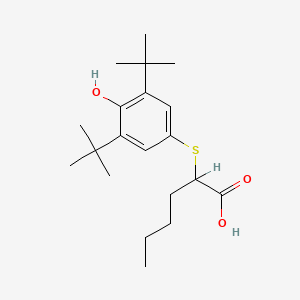
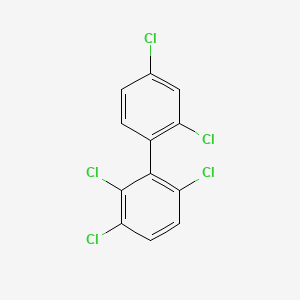
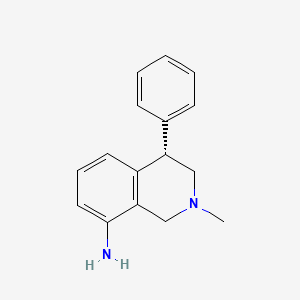
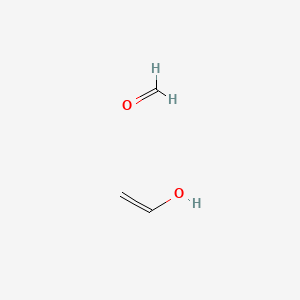

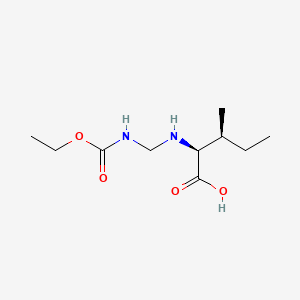

![(2R,4S,6R)-5-acetamido-2-[(2R)-2,3-di(tetradecoxy)propoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1194016.png)
